trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of β-lactamase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the protection of the carboxylic acid and oxyamine functions. One common method starts from pyroglutamic acid and involves several steps, including the treatment with a reagent generating hydrochloric acid, followed by the addition of a hydroxylamine derivative . The intermediate compounds are then cyclized and reduced to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include distillation and solvent exchange to ensure the desired product is obtained in high purity .
Chemical Reactions Analysis
Types of Reactions
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert oximes to amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxime group typically yields the corresponding amine .
Scientific Research Applications
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their mechanisms.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar structure and function.
Clavulanic Acid: A well-known β-lactamase inhibitor used in combination with penicillin antibiotics.
Uniqueness
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific structure, which allows for the synthesis of highly effective β-lactamase inhibitors. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1822462-52-1 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 5-(phenylmethoxyamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2 |
InChI Key |
SHMFBKYBBMGQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.